

Structural Analysis of 2-(4-Chlorophenyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxirane

CAS No.: 2788-86-5

Cat. No.: B1581470

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Executive Summary & Chemical Profile

2-(4-Chlorophenyl)oxirane (also known as 4-chlorostyrene oxide) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, including substituted phenethylamines and

-adrenergic blockers.^[1] Its utility stems from the high ring strain of the epoxide moiety (~27 kcal/mol) coupled with the electronic influence of the para-chloro substituent, which modulates nucleophilic attack at the benzylic carbon.^[1]

Property	Data
IUPAC Name	2-(4-Chlorophenyl)oxirane
CAS Registry	2788-86-5
Molecular Formula	
Molecular Weight	154.59 g/mol
Appearance	Colorless to pale yellow liquid
Density	1.283 g/mL (25 °C)
Boiling Point	230–231 °C
Chirality	One stereocenter at C2 (Benzylic position)

Spectroscopic Characterization (The Fingerprint)

Accurate structural validation requires a multi-modal approach. The following data establishes the "Gold Standard" for identity confirmation.

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is distinct due to the ABX system of the epoxide ring protons and the AA'BB' pattern of the para-substituted aromatic ring.[1]

Protocol: Dissolve ~10 mg sample in 0.6 mL

. Acquire at 400 MHz or higher.[1]

NMR Data (600 MHz,

)

Proton Assignment	Shift (, ppm)	Multiplicity	Coupling ()	Structural Insight
Ar-H (meta to Cl)	7.30 – 7.27	Multiplet (2H)	-	Deshielded by aromatic ring current.[1]
Ar-H (ortho to Cl)	7.19 – 7.17	Multiplet (2H)	-	Para-substitution pattern characteristic.[1]
Epoxide-CH (Benzylic)	3.81 – 3.79	dd (1H)		Benzylic proton; diagnostic for ring integrity.[1]
Epoxide-CH (trans)	3.12 – 3.10	dd (1H)		Upfield shift due to ring strain.[1]
Epoxide-CH (cis)	2.73 – 2.71	dd (1H)		Most shielded proton.[1]

NMR Data (150 MHz,

)

- Epoxide Carbons:

52.2 (Benzylic CH), 51.0 (Terminal CH

).[1]

- Aromatic Carbons:

137.5 (Ipso-C), 133.9 (C-Cl), 128.4, 126.8 (Ar-CH).[1]



Expert Insight: The chemical shift of the benzylic proton (

3.[1]80) is a sensitive probe for purity.[1] A shift downfield to >4.5 ppm often indicates hydrolysis to the diol or rearrangement to 4-chlorophenylacetaldehyde.[1]

Mass Spectrometry (MS)

- Ionization: EI (70 eV) or ESI+.
- Molecular Ion:
 - 154 (
 -) and 156 (
 -) in a characteristic 3:1 intensity ratio.[1]
- Fragmentation:
 - Loss of formaldehyde (
 -)
 - 124 (chlorophenyl carbene/tropylium species).[1]
 - Loss of Cl
 - 119.[1]

Infrared Spectroscopy (FT-IR)

- Epoxide Ring Breathing: ~1250 cm
- (asymmetric) and ~820 cm
- (symmetric).[1]

- C-Cl Stretch: Strong band at 1090 cm⁻¹.^[1]
- Absence of OH: Lack of broad band at 3400 cm⁻¹ confirms anhydrous epoxide (no diol impurity).^[1]

Stereochemical Analysis

For drug development, determining the Enantiomeric Excess (ee) is non-negotiable. **2-(4-Chlorophenyl)oxirane** exists as

and

enantiomers.^[1]

Analytical Workflow: Chiral GC-FID

Gas chromatography is often superior to HPLC for this volatile epoxide due to higher resolution and lack of solvent interference.^[1]

- Column: Cyclodextrin-based capillary column (e.g., Hydrodex -3P or equivalent).^[1]
- Method: Isotherm at 100 °C.
- Carrier Gas: Helium (1.0 mL/min).^[1]
- Retention Times:
 - -Enantiomer: ~12.1 min^[1]
 - -Enantiomer: ~12.7 min^{[1][2]}
- Validation: Integration area ratio determines % ee.

“

Note: If using Chiral HPLC (e.g., Chiralcel OD-H), use Hexane:Isopropanol (98:[1]2) at 0.5 mL/min. UV detection at 220 nm.[1] The epoxide is acid-sensitive; avoid acidic mobile phase modifiers.[1]

Reactivity & Stability Profile

The reactivity of **2-(4-Chlorophenyl)oxirane** is governed by the competition between the steric hindrance of the aryl group and the electronic stabilization of the benzylic carbocation character.[1]

Regioselectivity Rules

- Basic Conditions (S

2): Nucleophiles (e.g., amines, alkoxides) attack the less substituted (terminal) carbon.[1]

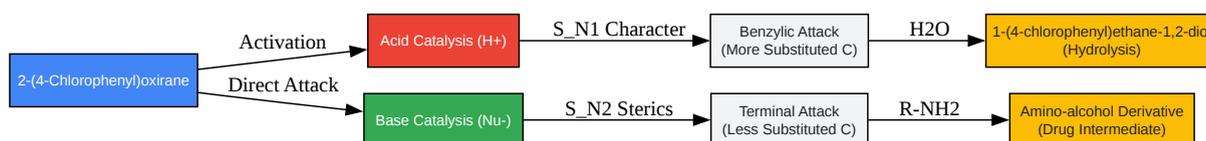
- Product: Primary alcohol (after workup).[1]

- Acidic Conditions (S

1-like): Protonation of the oxygen weakens the benzylic C-O bond.[1] Nucleophiles attack the more substituted (benzylic) carbon.[1]

- Product: Secondary alcohol with inversion of configuration (mostly).[1]

Visualization of Reactivity Pathways



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Figure 1: Regioselectivity map demonstrating the divergence in reaction pathways based on catalytic conditions.[1]

Synthesis & Impurity Profiling

Understanding the synthesis informs the impurity profile.[1] The two primary routes are:

- Prilezhaev Reaction: Oxidation of 4-chlorostyrene with m-CPBA.[1]
 - Major Impurity: m-Chlorobenzoic acid (remove via alkaline wash).[1]
- Oxone Epoxidation: Reaction of 4-chlorostyrene with Potassium Peroxymonosulfate.[1]
 - Major Impurity: 4-Chlorobenzaldehyde (via acid-catalyzed rearrangement during workup). [1]

Stability Warning: Store at 2–8 °C under inert gas (Ar/N

). Moisture leads to slow hydrolysis to the solid diol (m.p. > 100 °C), which precipitates from the neat liquid.[1]

References

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1/S

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